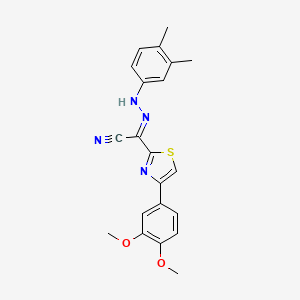
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime (2-BPCO) is an organic compound that has been studied for its potential use as a therapeutic agent in medical research. It belongs to a class of compounds known as piperazino-benzhydryl derivatives, which have been studied for their ability to interact with various proteins and receptors. The compound has been used in a variety of scientific research applications, including the study of its biochemical and physiological effects, and its potential use in laboratory experiments.
Detaillierte Synthesemethode
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime' involves the reaction of 4-chloroacetophenone with benzhydrylpiperazine followed by O-methylation and oximation.
Starting Materials
4-chloroacetophenone, benzhydrylpiperazine, methyl iodide, hydroxylamine hydrochloride, sodium hydroxide, diethyl ether, wate
Reaction
4-chloroacetophenone is reacted with benzhydrylpiperazine in the presence of sodium hydroxide and diethyl ether to form 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone., The resulting compound is then reacted with methyl iodide to methylate the O-position of the ethanone group., Finally, the O-methylated compound is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and water to form the oxime derivative, 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime.
Wissenschaftliche Forschungsanwendungen
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime has been studied for its potential applications in scientific research. It has been used to study the biochemical and physiological effects of various drugs, as well as its potential use as a therapeutic agent. It has also been used to study the mechanism of action of various drugs, as well as their interactions with various proteins and receptors. Additionally, 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime has been studied for its potential use in laboratory experiments, such as drug screening and drug development.
Wirkmechanismus
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime has been studied for its ability to interact with various proteins and receptors. It is believed to act as an agonist at certain receptors, which results in the activation of specific cellular pathways. Additionally, it is believed to interact with certain enzymes, resulting in the modulation of their activity.
Biochemische Und Physiologische Effekte
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime has been studied for its potential use as a therapeutic agent. It has been shown to interact with various proteins and receptors, resulting in the activation of specific cellular pathways. Additionally, it has been shown to interact with certain enzymes, resulting in the modulation of their activity. It has also been shown to modulate the release of neurotransmitters, such as dopamine, serotonin, and norepinephrine.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime has several advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable, making it suitable for use in experiments. Additionally, it is relatively non-toxic, making it safe to use in lab experiments. However, it is important to note that there are some limitations to its use in lab experiments. For example, it is not very soluble in water and can be difficult to work with. Additionally, it is not very stable in the presence of light and oxygen, making it unsuitable for use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime in scientific research. It could be used to further study its mechanism of action, and its potential use as a therapeutic agent. Additionally, it could be used to study the biochemical and physiological effects of various drugs, and its potential use in laboratory experiments. Additionally, it could be used to study the interaction of various proteins and receptors, as well as its potential use in drug screening and drug development. Finally, it could be used to study the potential use of 2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime as an inhibitor of various proteins and enzymes.
Eigenschaften
IUPAC Name |
(E)-2-(4-benzhydrylpiperazin-1-yl)-1-(4-chlorophenyl)-N-methoxyethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28ClN3O/c1-31-28-25(21-12-14-24(27)15-13-21)20-29-16-18-30(19-17-29)26(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-15,26H,16-20H2,1H3/b28-25- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUCHCGWBDQOHS-FVDSYPCUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3)\C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-benzhydrylpiperazino)-1-(4-chlorophenyl)-1-ethanone O-methyloxime | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2883573.png)


![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2883579.png)
![[2-(4-Nitrophenoxy)acetyl]urea](/img/structure/B2883580.png)
![N-{2-[1-methanesulfonyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2883581.png)

![Methyl 2-[1-(4-chlorophenyl)ethylidene]-1-hydrazinecarboxylate](/img/structure/B2883586.png)
![4-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-nitrobenzamide](/img/structure/B2883587.png)

![N-(4-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2883590.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrimidin-2-ylamino)thiazole-4-carboxamide](/img/structure/B2883593.png)
![2-{3-[(4-Benzylpiperazin-1-yl)carbonyl]piperidin-1-yl}-5-(4-fluorophenyl)pyrimidine](/img/structure/B2883595.png)